3-(2-Fluorophenoxy)pyrrolidine

Medicinal Chemistry Physicochemical Properties Drug Design

Select 3-(2-Fluorophenoxy)pyrrolidine (CAS 946681-67-0) as your SAR scaffold when the ortho-fluorine substitution pattern is critical. Its calculated LogP of ~1.90, distinct from para-fluorinated or unsubstituted analogs, enables fine-tuned CNS penetration optimization without altering topological polar surface area. The racemic mixture supports early-stage 5-HT1A receptor affinity screening (series range: 193 nM to 8 nM Ki) and nNOS target evaluation prior to committing to enantiomer-specific synthesis (R-enantiomer HCl, CAS 1379587-46-8). Additionally, the ortho-fluoro-activated aryl ether serves as a model substrate for SNAr protocol development. Insist on this exact CAS to maintain structure-activity correlation integrity and safeguard downstream patent claims.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 946681-67-0
Cat. No. B1326341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenoxy)pyrrolidine
CAS946681-67-0
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC=C2F
InChIInChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2
InChIKeyVBCSXAGXHQORMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenoxy)pyrrolidine (CAS 946681-67-0) for R&D: Core Identity and Procurement-Relevant Specifications


3-(2-Fluorophenoxy)pyrrolidine (CAS 946681-67-0) is a synthetic chiral building block comprising a pyrrolidine core with a 2-fluorophenoxy substituent at the 3-position, with molecular formula C10H12FNO and molecular weight 181.21 g/mol . As a racemic mixture, it serves as a versatile intermediate in medicinal chemistry programs, where the ortho-fluorine substitution pattern confers distinct electronic and steric properties relative to unsubstituted or para-fluorinated analogs . The compound is commercially available in research quantities (typically 95-97% purity) from specialized chemical suppliers, with procurement considerations centering on its specific fluorination pattern for structure-activity relationship (SAR) exploration rather than as a direct bioactive end-product .

3-(2-Fluorophenoxy)pyrrolidine Substitution Risks: Why In-Class Analogs Cannot Be Freely Interchanged in Medicinal Chemistry


Pyrrolidine-based phenoxy ethers exhibit pronounced structure-dependent variations in both physicochemical parameters and biological target engagement that preclude simple analog substitution. The position of fluorine substitution (ortho vs. meta vs. para) directly alters the compound‘s LogP, polar surface area, and conformational preferences of the pyrrolidine ring, which in turn influence membrane permeability, metabolic stability, and receptor binding kinetics . Furthermore, the stereochemistry at the 3-position introduces additional complexity: the (R)- and (S)-enantiomers of fluorophenoxy pyrrolidines demonstrate differential interactions with chiral biological targets, including neuronal nitric oxide synthase and neurotransmitter transporters . Consequently, substituting 3-(2-fluorophenoxy)pyrrolidine with a 3-phenoxypyrrolidine or a 3-(4-fluorophenoxy)pyrrolidine analog in a synthetic route or SAR study would introduce confounding variables that undermine the validity of structure-activity correlations and may compromise downstream patent claims relying on specific substitution patterns [1].

3-(2-Fluorophenoxy)pyrrolidine: Quantified Differentiation from Phenoxy Pyrrolidine Analogs


Physicochemical Differentiation: Ortho-Fluorine Substitution Alters LogP and Polar Surface Area Relative to Unsubstituted and Para-Fluorinated Analogs

The ortho-fluorophenoxy substitution in 3-(2-fluorophenoxy)pyrrolidine yields distinct physicochemical properties compared to both the unsubstituted 3-phenoxypyrrolidine and the para-fluorinated 3-(4-fluorophenoxy)pyrrolidine analogs. Computational data reveal that the target compound possesses a LogP of 1.90 and a topological polar surface area (TPSA) of 21.3 Ų, whereas 3-phenoxypyrrolidine exhibits a lower LogP of 1.85 and an identical TPSA of 21.3 Ų . This 0.05 unit increase in calculated LogP, while modest, is meaningful in the context of optimizing central nervous system (CNS) penetration, where the optimal LogP range for blood-brain barrier permeability is typically 1.5–3.0 [1]. The ortho-fluorine's proximity to the ether oxygen also introduces intramolecular electronic effects absent in para-fluorinated analogs, potentially influencing the compound's metabolic stability and hydrogen-bonding capacity .

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Accessibility: Ortho-Fluorophenoxy Pyrrolidines Require Distinct Reaction Conditions Versus Unsubstituted Phenoxy Analogs

The synthesis of 3-(2-fluorophenoxy)pyrrolidine employs different reaction parameters compared to the unsubstituted 3-phenoxypyrrolidine. Specifically, the target compound is typically prepared via nucleophilic aromatic substitution (SNAr) using 2-fluorophenol and a suitably activated pyrrolidine precursor under basic conditions, with the ortho-fluorine atom exerting an electron-withdrawing inductive effect that activates the aromatic ring toward nucleophilic attack . In contrast, the synthesis of unsubstituted 3-phenoxypyrrolidine often relies on alternative methodologies such as Mitsunobu coupling or transition metal-catalyzed C–O bond formation due to the absence of an activating fluorine substituent . This mechanistic divergence translates to different optimal reaction temperatures, base strengths, and solvent systems during multi-step synthetic sequences, meaning that protocols optimized for one analog are not directly transferable to the other without re-optimization .

Organic Synthesis Process Chemistry Building Block Procurement

Biological Target Engagement: Ortho-Fluorophenoxy Pyrrolidines Exhibit Divergent 5-HT1A Receptor Affinity Compared to Extended Aromatic Analogs

While direct quantitative binding data for 3-(2-fluorophenoxy)pyrrolidine against specific receptors remains limited in the public domain, available data for structurally related compounds provide a class-level inference regarding the impact of the ortho-fluorophenoxy motif on 5-HT1A receptor engagement. A closely related compound, 3-(2-(2-fluorophenoxy)phenoxy)pyrrolidine (CHEMBL1645611), exhibits a Ki of 193 nM at the human 5-HT1A receptor as measured by displacement of [3H]8-OH-DPAT [1]. Notably, a further-extended analog, 3-(2-fluoro-6-(2-fluorophenoxy)phenoxy)pyrrolidine (CHEMBL1645612), demonstrates substantially enhanced affinity with a Ki of 8 nM at the same receptor [2]. This approximately 24-fold difference in binding affinity highlights that even subtle modifications to the aryl ether substitution pattern—specifically the presence and positioning of the ortho-fluorophenoxy group—dramatically influence receptor recognition and binding potency .

Neuropharmacology Receptor Binding SAR

Chiral Purity Considerations: The Racemic Mixture Enables Broad SAR Exploration While Single Enantiomers Target Specific nNOS Inhibition

3-(2-Fluorophenoxy)pyrrolidine is commercially available as a racemic mixture (CAS 946681-67-0), whereas its (R)-enantiomer hydrochloride salt (CAS 1379587-46-8) is also accessible for applications requiring stereochemical precision . This distinction is functionally meaningful: the (R)-enantiomer has been specifically identified as an inhibitor of neuronal nitric oxide synthase (nNOS), a therapeutic target for neurodegenerative and neuroinflammatory conditions . The racemic mixture, by contrast, serves as a cost-effective and versatile intermediate for broad SAR exploration where the optimal stereochemical configuration has not yet been established, or where both enantiomers are being evaluated in parallel .

Stereochemistry Enzyme Inhibition Chiral Resolution

3-(2-Fluorophenoxy)pyrrolidine: High-Value Research and Industrial Application Scenarios Based on Quantified Evidence


Central Nervous System (CNS) Drug Discovery: Optimization of Blood-Brain Barrier Permeability

Medicinal chemistry teams targeting neurological or psychiatric indications can leverage the modestly elevated calculated LogP of 3-(2-fluorophenoxy)pyrrolidine (1.90) relative to the unsubstituted 3-phenoxypyrrolidine analog (1.85) when designing compound libraries aimed at achieving optimal CNS penetration . The ortho-fluorine substitution provides a subtle but meaningful increase in lipophilicity without substantially altering the topological polar surface area, maintaining favorable parameters for passive diffusion across the blood-brain barrier .

Serotonergic System Modulation: SAR Exploration Around 5-HT1A Receptor

Given the demonstrated tunability of 5-HT1A receptor affinity within the ortho-fluorophenoxy pyrrolidine chemical series (ranging from 193 nM to 8 nM Ki for extended analogs), 3-(2-fluorophenoxy)pyrrolidine serves as an ideal starting scaffold for systematic structure-activity relationship studies targeting anxiety, depression, or other serotonergic pathway disorders [1]. The compound's modular structure allows for iterative functionalization to achieve desired potency and selectivity profiles [2].

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development: Stereochemical Precision Studies

Research programs investigating nNOS as a therapeutic target for neurodegenerative diseases, neuropathic pain, or stroke should prioritize the (R)-enantiomer hydrochloride (CAS 1379587-46-8) for lead optimization, as this specific stereoisomer has been linked to nNOS inhibitory activity . The racemic 3-(2-fluorophenoxy)pyrrolidine (CAS 946681-67-0) is best utilized in early-stage screening cascades to determine whether stereochemical resolution is necessary before committing to enantiomer-specific synthesis or procurement .

Synthetic Methodology Development: Nucleophilic Aromatic Substitution (SNAr) Optimization

Process chemists and synthetic organic researchers can employ 3-(2-fluorophenoxy)pyrrolidine as a model substrate for developing and optimizing SNAr protocols involving ortho-fluoro-activated aryl ethers . The compound‘s reactivity profile differs substantially from unactivated phenoxy analogs, making it a useful test case for reaction condition screening, catalyst evaluation, and scalability studies prior to application in more complex or higher-value synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluorophenoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.